

Application Notes and Protocols for In Vivo Studies of Methyleugenol Toxicokinetics

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Compound of Interest

Compound Name: Methyleugenolglycol

Cat. No.: B143359

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These application notes provide a comprehensive overview of the in vivo toxicokinetics of methyleugenol, a compound of interest in food safety, toxicology, and drug metabolism studies. The following sections detail quantitative toxicokinetic data, standardized experimental protocols, and key metabolic pathways.

Introduction

Methyleugenol is a naturally occurring alkenylbenzene found in various herbs and spices. It is also used as a flavoring agent and fragrance.^{[1][2]} Due to its widespread human exposure and structural similarity to the known carcinogen safrole, methyleugenol has been the subject of extensive toxicological evaluation.^{[1][3]} Studies have shown that methyleugenol is a potent hepatocarcinogen in rodent models.^[4] Its carcinogenicity is linked to its metabolic activation to reactive intermediates that can form DNA adducts. Understanding the in vivo toxicokinetics of methyleugenol is crucial for risk assessment and for elucidating its mechanisms of toxicity.

Quantitative Toxicokinetic Data

The toxicokinetics of methyleugenol have been characterized in both rats and mice following oral (gavage) and intravenous administration. Methyleugenol is rapidly absorbed and cleared from the bloodstream, with extensive first-pass metabolism. The following tables summarize key toxicokinetic parameters from in vivo studies in F344 rats and B6C3F₁ mice.

Table 1: Toxicokinetic Parameters of Methyleugenol in Male F344 Rats Following a Single Gavage Dose

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC _{0-t} (ng·hr/mL) |
|--------------|--------------|-----------|-------------------------------|
| 37 | 133 ± 48 | 0.25 | 154 ± 40 |
| 75 | 453 ± 153 | 0.5 | 607 ± 200 |
| 150 | 1840 ± 880 | 0.5 | 2890 ± 1230 |

Data presented as
mean ± standard
deviation.

Source: Adapted from
publicly available
toxicokinetic studies.

Table 2: Toxicokinetic Parameters of Methyleugenol in Male B6C3F₁ Mice Following a Single Gavage Dose

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC _{0-t} (ng·hr/mL) |
|--------------|--------------|-----------|-------------------------------|
| 37 | 340 ± 130 | 0.25 | 280 ± 80 |
| 75 | 920 ± 410 | 0.25 | 830 ± 310 |
| 150 | 3460 ± 1540 | 0.25 | 3980 ± 1610 |

Data presented as
mean ± standard
deviation.

Source: Adapted from
publicly available
toxicokinetic studies.

Table 3: Toxicokinetic Parameters of Methyleugenol in F344 Rats and B6C3F₁ Mice Following a Single

Intravenous Dose of 37 mg/kg

| Species | Sex | Clearance (L/hr/kg) | Vd (L/kg) | t _{1/2} (hr) |
|---------|--------|---------------------|------------|-----------------------|
| Rat | Male | 4.3 ± 0.8 | 4.1 ± 0.7 | 0.7 ± 0.1 |
| Rat | Female | 4.9 ± 0.6 | 4.5 ± 0.5 | 0.6 ± 0.1 |
| Mouse | Male | 10.1 ± 1.5 | 10.9 ± 1.8 | 0.7 ± 0.1 |
| Mouse | Female | 11.2 ± 2.0 | 11.3 ± 1.7 | 0.7 ± 0.1 |

Data presented as mean ± standard deviation. Vd = Volume of distribution, t_{1/2} = half-life.

Source: Adapted from publicly available toxicokinetic studies.

Experimental Protocols

The following protocols are generalized methodologies based on published in vivo studies of methyleugenol toxicokinetics.

Animal Models and Husbandry

- Species: F344/N rats and B6C3F1 mice are commonly used models.
- Age and Weight: Young adult animals (e.g., 6-8 weeks old) are typically used.
- Housing: Animals should be housed in environmentally controlled conditions with a 12-hour light/dark cycle.

- Diet: A standard laboratory diet and water should be provided ad libitum. Animals are typically fasted overnight before dosing.

Dosing and Sample Collection Protocol

- Dose Preparation: Methyleugenol is typically dissolved in a vehicle such as corn oil for gavage administration or a suitable solvent for intravenous injection.
- Administration:
 - Oral Gavage: Administer the prepared methyleugenol solution directly into the stomach using a gavage needle.
 - Intravenous Injection: Administer the dose via a cannulated vein (e.g., jugular vein).
- Blood Sampling:
 - Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
 - Blood can be collected via retro-orbital sinus, tail vein, or cardiac puncture (terminal procedure).
 - Use appropriate anticoagulant tubes (e.g., containing EDTA).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

Analytical Method for Methyleugenol Quantification

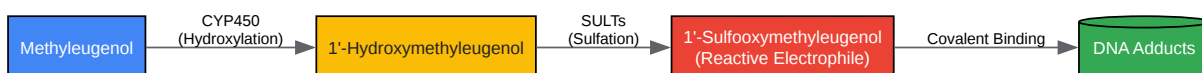
- Technique: High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for quantifying methyleugenol in plasma.
- Sample Preparation:
 - Thaw plasma samples on ice.

- Perform a liquid-liquid extraction or solid-phase extraction to isolate methyleugenol from the plasma matrix.
- Evaporate the organic solvent and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid is common.
 - Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Mass Spectrometric Detection:
 - Ionization: Use electrospray ionization (ESI) in positive ion mode.
 - Transitions: Monitor specific precursor-to-product ion transitions for methyleugenol and an internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Methyleugenol

Methyleugenol undergoes a complex metabolic activation process, primarily in the liver, which is crucial for its toxicity. The key pathway involves hydroxylation followed by sulfation to form a reactive electrophile that can bind to DNA.

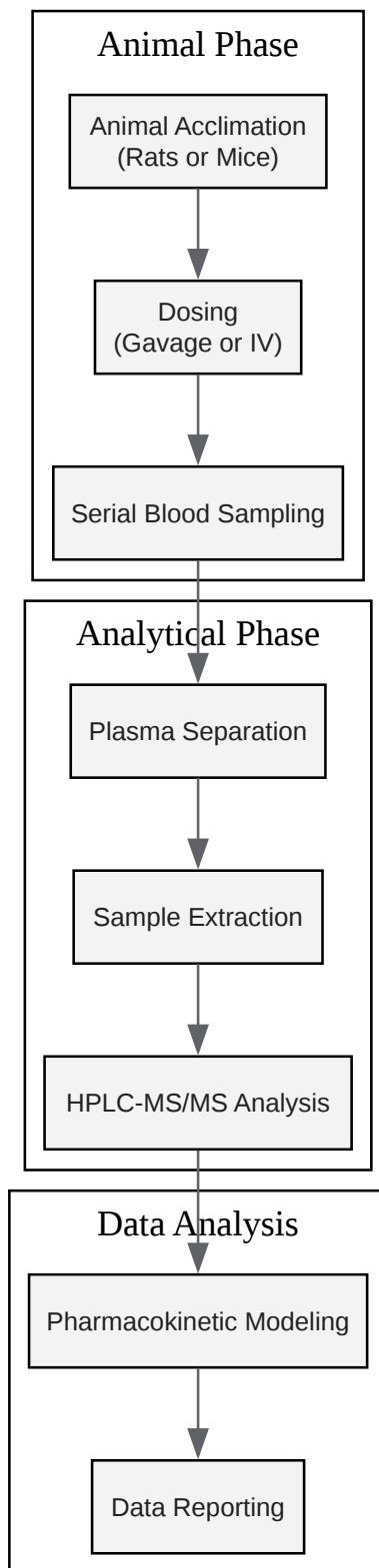


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Caption: Metabolic activation pathway of methyleugenol leading to DNA adduct formation.

Experimental Workflow for In Vivo Toxicokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo toxicokinetic study of methyleugenol.



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Caption: A typical experimental workflow for an in vivo methyleugenol toxicokinetic study.

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